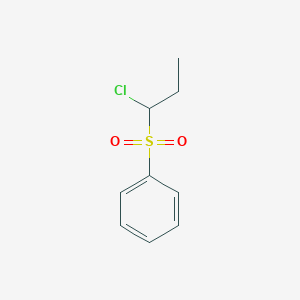
(1-Chloropropane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloropropane-1-sulfonyl)benzene: is an organic compound that features a benzene ring substituted with a 1-chloropropane-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by chlorination. The process can be summarized as follows:
Sulfonation: Benzene is treated with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄) to form benzene sulfonic acid.
Chlorination: The benzene sulfonic acid is then reacted with 1-chloropropane under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Chloropropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other electrophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
Chemistry: (1-Chloropropane-1-sulfonyl)benzene is used as an intermediate in the synthesis of other organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: The compound finds applications in the production of dyes, agrochemicals, and other industrial chemicals. Its reactivity makes it a valuable building block for various industrial processes .
Mécanisme D'action
The mechanism by which (1-Chloropropane-1-sulfonyl)benzene exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems or chemical processes . The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Propylbenzene: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzene Sulfonic Acid: Contains the sulfonyl group but lacks the chloropropane moiety, leading to different reactivity and applications.
Chlorobenzene: Contains a chlorine atom but lacks the sulfonyl group, resulting in different chemical properties.
Uniqueness: (1-Chloropropane-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl and chloropropane groups. This combination imparts distinct reactivity and makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
69709-41-7 |
|---|---|
Formule moléculaire |
C9H11ClO2S |
Poids moléculaire |
218.70 g/mol |
Nom IUPAC |
1-chloropropylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-2-9(10)13(11,12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
OAHCTMYVDBCESK-UHFFFAOYSA-N |
SMILES canonique |
CCC(S(=O)(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


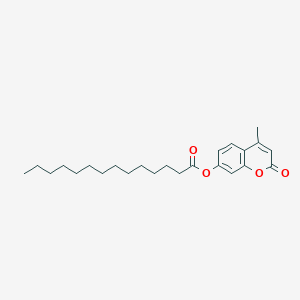
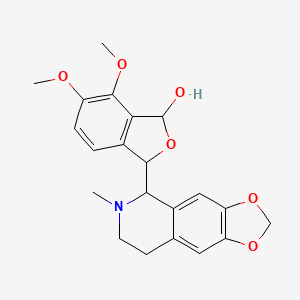
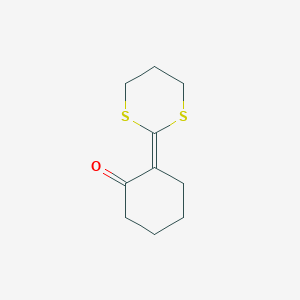

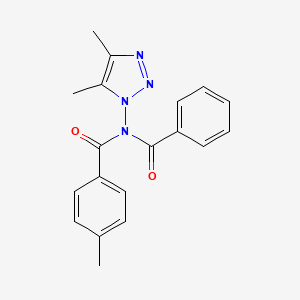
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
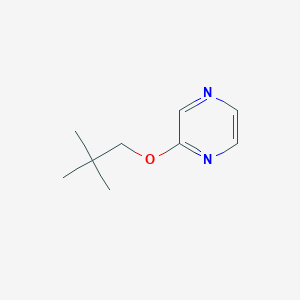
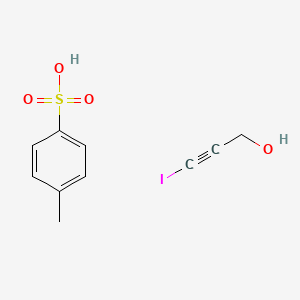
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
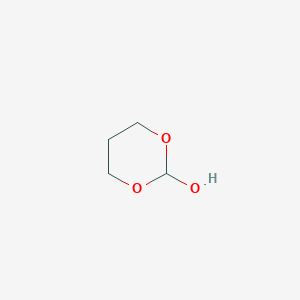
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
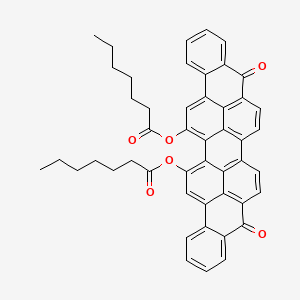
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
